1,2-bis(ethenyl)benzene;(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene
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Overview
Description
1,2-bis(ethenyl)benzene, (Z)-4-butoxy-4-oxobut-2-enoic acid, and styrene are organic compounds with significant applications in various fields. 1,2-bis(ethenyl)benzene, also known as divinylbenzene, is a cross-linking agent used in polymer chemistry. (Z)-4-butoxy-4-oxobut-2-enoic acid is a derivative of butenoic acid, and styrene is a monomer used in the production of polystyrene and other copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-bis(ethenyl)benzene can be synthesized through the dehydrogenation of ethylbenzene. The reaction typically involves the use of a catalyst such as iron oxide or potassium oxide at high temperatures.
(Z)-4-butoxy-4-oxobut-2-enoic acid can be prepared through the esterification of butenoic acid with butanol in the presence of an acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Styrene is produced industrially by the dehydrogenation of ethylbenzene. This process involves the use of steam and a catalyst, typically iron oxide, at high temperatures (600-650°C).
Industrial Production Methods: The industrial production of 1,2-bis(ethenyl)benzene involves the catalytic dehydrogenation of ethylbenzene in the presence of steam. The process is carried out in a fixed-bed reactor at high temperatures.
(Z)-4-butoxy-4-oxobut-2-enoic acid is produced on an industrial scale through the esterification of butenoic acid with butanol. The reaction is typically carried out in a continuous stirred-tank reactor (CSTR) to ensure high yield and purity.
Styrene is produced on a large scale through the dehydrogenation of ethylbenzene. The process involves the use of a steam cracker and a catalyst, typically iron oxide, to achieve high conversion rates.
Chemical Reactions Analysis
Types of Reactions: 1,2-bis(ethenyl)benzene undergoes polymerization reactions to form cross-linked polymers. It can also undergo addition reactions with various reagents.
(Z)-4-butoxy-4-oxobut-2-enoic acid can undergo esterification, hydrolysis, and reduction reactions. It can also participate in Michael addition reactions.
Styrene undergoes polymerization reactions to form polystyrene. It can also undergo addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions: 1,2-bis(ethenyl)benzene reacts with radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to form cross-linked polymers. The reaction is typically carried out at elevated temperatures.
(Z)-4-butoxy-4-oxobut-2-enoic acid reacts with alcohols in the presence of acid catalysts to form esters. The reaction is carried out under reflux conditions.
Styrene reacts with radical initiators such as benzoyl peroxide or AIBN to form polystyrene. The reaction is typically carried out at elevated temperatures.
Major Products Formed: 1,2-bis(ethenyl)benzene forms cross-linked polymers when reacted with radical initiators. These polymers have applications in ion exchange resins and chromatography.
(Z)-4-butoxy-4-oxobut-2-enoic acid forms esters when reacted with alcohols. These esters have applications in the fragrance and flavor industry.
Styrene forms polystyrene when reacted with radical initiators. Polystyrene is used in the production of plastic products, insulation materials, and packaging.
Scientific Research Applications
1,2-bis(ethenyl)benzene is used in the production of ion exchange resins, which are used in water treatment and purification processes. It is also used in chromatography as a stationary phase.
(Z)-4-butoxy-4-oxobut-2-enoic acid has applications in the fragrance and flavor industry. It is used as an intermediate in the synthesis of various esters and other organic compounds.
Styrene is used in the production of polystyrene, which has applications in the plastic industry. Polystyrene is used in the production of plastic products, insulation materials, and packaging. Styrene is also used in the production of copolymers such as acrylonitrile-butadiene-styrene (ABS) and styrene-butadiene rubber (SBR).
Mechanism of Action
1,2-bis(ethenyl)benzene acts as a cross-linking agent in polymerization reactions. It forms covalent bonds between polymer chains, resulting in the formation of cross-linked polymers. These cross-linked polymers have enhanced mechanical and thermal properties.
(Z)-4-butoxy-4-oxobut-2-enoic acid acts as an intermediate in various organic reactions. It can undergo esterification, hydrolysis, and reduction reactions to form various products. The mechanism of these reactions involves the formation of intermediates such as carbocations and carbanions.
Styrene undergoes polymerization reactions to form polystyrene. The mechanism of polymerization involves the formation of radical intermediates, which propagate the polymer chain. The polymerization reaction is initiated by radical initiators such as benzoyl peroxide or AIBN.
Comparison with Similar Compounds
1,2-bis(ethenyl)benzene is similar to other cross-linking agents such as divinyl ether and divinyl sulfone. 1,2-bis(ethenyl)benzene has higher reactivity and forms more stable cross-linked polymers.
(Z)-4-butoxy-4-oxobut-2-enoic acid is similar to other butenoic acid derivatives such as (E)-4-butoxy-4-oxobut-2-enoic acid and (Z)-4-methoxy-4-oxobut-2-enoic acid. (Z)-4-butoxy-4-oxobut-2-enoic acid has higher reactivity and forms more stable esters.
Styrene is similar to other monomers such as acrylonitrile and butadiene. styrene has higher reactivity and forms more stable polymers. Styrene is also used in the production of copolymers such as acrylonitrile-butadiene-styrene (ABS) and styrene-butadiene rubber (SBR).
Conclusion
1,2-bis(ethenyl)benzene, (Z)-4-butoxy-4-oxobut-2-enoic acid, and styrene are important organic compounds with significant applications in various fields. They are used in the production of polymers, esters, and other organic compounds. Their unique properties and reactivity make them valuable in scientific research and industrial applications.
Properties
CAS No. |
52292-42-9 |
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Molecular Formula |
C26H30O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1,2-bis(ethenyl)benzene;(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene |
InChI |
InChI=1S/C10H10.C8H12O4.C8H8/c1-3-9-7-5-6-8-10(9)4-2;1-2-3-6-12-8(11)5-4-7(9)10;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;4-5H,2-3,6H2,1H3,(H,9,10);2-7H,1H2/b;5-4-; |
InChI Key |
SBKPQTFZWFXVRB-FXHNQCOHSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)O.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)O.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Origin of Product |
United States |
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